molecular formula C18H20Cl2N2O2S B2615720 3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[2-(thiophen-2-yl)ethyl]urea CAS No. 1797605-33-4

3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[2-(thiophen-2-yl)ethyl]urea

Cat. No.: B2615720
CAS No.: 1797605-33-4
M. Wt: 399.33
InChI Key: DHEXDERJORHKIN-UHFFFAOYSA-N
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Description

3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[2-(thiophen-2-yl)ethyl]urea is a complex organic compound featuring a dichlorophenyl group, an oxan-4-yl group, and a thiophen-2-yl group

Scientific Research Applications

3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[2-(thiophen-2-yl)ethyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, coatings, and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[2-(thiophen-2-yl)ethyl]urea typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[2-(thiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[2-(thiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[2-(thiophen-2-yl)ethyl]amine
  • 3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[2-(thiophen-2-yl)ethyl]carbamate

Uniqueness

3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[2-(thiophen-2-yl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2S/c19-16-4-3-13(12-17(16)20)21-18(23)22(14-6-9-24-10-7-14)8-5-15-2-1-11-25-15/h1-4,11-12,14H,5-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEXDERJORHKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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